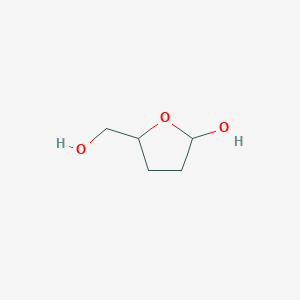

Tetrahydro-5-hydroxyfuran-2-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydro-5-hydroxyfuran-2-methanol is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

THHF is characterized by the molecular formula C5H10O3 and features a furan ring that contributes to its reactivity and potential applications. Its hydroxyl group enhances its solubility in polar solvents, making it suitable for various chemical reactions.

Organic Synthesis

THHF serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.

1.1. Synthesis of Furan Derivatives

THHF can be converted into various furan derivatives through oxidation processes. For instance, studies have demonstrated its utility in the synthesis of 2-furylmethanol derivatives, which are crucial for developing bioactive compounds . The oxidation of THHF using hydrogen peroxide has been reported to yield high conversion rates, showcasing its effectiveness as a precursor in synthetic pathways .

1.2. Use in Green Chemistry

The application of THHF in green chemistry is noteworthy. Its synthesis from renewable resources aligns with sustainable practices, reducing reliance on petrochemical feedstocks. Moreover, reactions involving THHF often utilize environmentally friendly solvents or catalysts, enhancing the sustainability of organic synthesis processes .

Pharmaceutical Applications

THHF has garnered attention in pharmaceutical research due to its potential therapeutic properties.

2.1. Antimicrobial Activity

Recent studies indicate that THHF exhibits antimicrobial properties against various pathogens. Its structural characteristics contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .

2.2. Drug Formulation

THHF is also being explored as an excipient in drug formulations. Its favorable solubility profile aids in enhancing the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy . Research into THHF-based formulations has shown promising results in enhancing drug absorption and stability.

3.1. Synthesis and Characterization

A notable case study involves the synthesis of THHF derivatives through microwave-assisted reactions, which significantly reduce reaction times while improving yields compared to conventional methods . The following table summarizes key findings:

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 24 hours | 59 |

| Microwave Irradiation | 15 minutes | 83 |

This study highlights the efficiency of using THHF in modern synthetic methodologies.

3.2. Antimicrobial Testing

In another study assessing the antimicrobial efficacy of THHF against common bacterial strains, results indicated a significant reduction in bacterial growth at varying concentrations of THHF . The findings underscore the potential of THHF as a basis for developing new antimicrobial therapies.

Propiedades

Número CAS |

14153-04-9 |

|---|---|

Fórmula molecular |

C5H10O3 |

Peso molecular |

118.13 g/mol |

Nombre IUPAC |

5-(hydroxymethyl)oxolan-2-ol |

InChI |

InChI=1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2 |

Clave InChI |

DBSOIXXDPKIKML-UHFFFAOYSA-N |

SMILES |

C1CC(OC1CO)O |

SMILES canónico |

C1CC(OC1CO)O |

Key on ui other cas no. |

14153-04-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.